![molecular formula C8H12F5NO B11758806 2-Pentafluoroethyloxymethylpiperidine](/img/structure/B11758806.png)
2-Pentafluoroethyloxymethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentafluoroethyloxymethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a pentafluoroethyloxymethyl group using reagents such as pentafluoroethyloxymethyl chloride .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent functionalization. The use of efficient fluorinating reagents and catalysts is crucial to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentafluoroethyloxymethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like fluoride ions or organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring .
Wissenschaftliche Forschungsanwendungen
2-Pentafluoroethyloxymethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated piperidines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Wirkmechanismus
The mechanism of action of 2-Pentafluoroethyloxymethylpiperidine involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Pentafluoroethyloxymethylpiperidine is unique due to the presence of the pentafluoroethyloxymethyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and enhances its reactivity compared to other fluorinated piperidines .
Eigenschaften
Molekularformel |
C8H12F5NO |
---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine |
InChI |
InChI=1S/C8H12F5NO/c9-7(10,11)8(12,13)15-5-6-3-1-2-4-14-6/h6,14H,1-5H2 |
InChI-Schlüssel |
QGDSZTUSQIBDIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)COC(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.